Chlorosuccinimide

Description

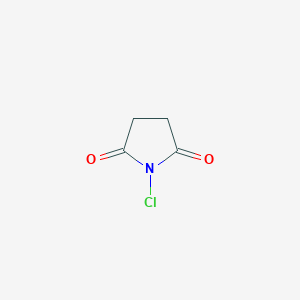

Structure

3D Structure

Propriétés

IUPAC Name |

1-chloropyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO2/c5-6-3(7)1-2-4(6)8/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNVZBWKYDBUCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042199 | |

| Record name | N-Chlorosuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Hawley] White powder; [MSDSonline] | |

| Record name | N-Chlorosuccinimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 14 g/L at 25 °C, Slightly soluble in water, 1 g dissolves in about 70 mL water (1.43X10+4 mg/L) at 25 °C, 1 g dissolves in about 150 mL alcohol, about 50 mL benzene; sparingly soluble in ether, chloroform, carbon tetrachloride, Slightly soluble in ethanol, chloroform, benzene, lignin; soluble in acetone, acetic acid | |

| Record name | N-Chlorosuccinimide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5407 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.65 g/cu cm at 25 °C | |

| Record name | N-Chlorosuccinimide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5407 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00768 [mmHg] | |

| Record name | N-Chlorosuccinimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Orthorhombic crystals, Plates from carbon tetrachloride, White crystalline powder | |

CAS No. |

128-09-6 | |

| Record name | Chlorosuccinimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinchlorimide [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-CHLOROSUCCINIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8748 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Pyrrolidinedione, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Chlorosuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-chlorosuccinimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-CHLOROSUCCINIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FWP306H7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Chlorosuccinimide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5407 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

150 °C | |

| Record name | N-Chlorosuccinimide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5407 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions

For Researchers, Scientists, and Drug Development Professionals

N-Chlorosuccinimide (NCS) stands as a versatile and widely employed reagent in organic synthesis, primarily for the introduction of chlorine atoms into a diverse array of organic molecules. Its popularity stems from its solid, easy-to-handle nature, and its tunable reactivity, which allows for both electrophilic and radical-mediated chlorination pathways. This technical guide provides an in-depth exploration of the core mechanisms of NCS action in chlorination reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a thorough understanding for researchers and professionals in drug development and chemical synthesis.

Core Mechanisms of Action: A Dichotomy of Reactivity

N-Chlorosuccinimide's reactivity is characterized by its ability to act as a source of either an electrophilic chlorine species (Cl⁺) or a chlorine radical (Cl•), a duality dictated by the reaction conditions and the nature of the substrate.

Electrophilic Chlorination

In the presence of electron-rich substrates, such as activated aromatic rings, alkenes, and alkynes, NCS functions as an electrophilic chlorinating agent. The electron-withdrawing succinimide (B58015) moiety polarizes the N-Cl bond, rendering the chlorine atom susceptible to nucleophilic attack.

The general mechanism for electrophilic aromatic substitution with NCS involves the attack of the electron-rich aromatic ring on the electrophilic chlorine of NCS. This proceeds through a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base regenerates the aromaticity, yielding the chlorinated product. For less reactive aromatic substrates, the electrophilicity of the chlorine can be enhanced by the addition of an acid catalyst.[1]

Radical Chlorination

For the chlorination of substrates with weaker C-H bonds, such as at allylic and benzylic positions, a free radical mechanism is operative. This pathway is typically initiated by the homolytic cleavage of the N-Cl bond, a process that can be induced by heat, UV light, or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[2][3][4]

The radical chain reaction proceeds through three key stages:

-

Initiation: The radical initiator decomposes to generate initial radicals, which then abstract a chlorine atom from NCS to produce a succinimidyl radical and a chlorine radical.

-

Propagation: A chlorine radical abstracts a hydrogen atom from the substrate (e.g., at an allylic or benzylic position) to form a resonance-stabilized radical and HCl. This substrate radical then reacts with another molecule of NCS to yield the chlorinated product and a succinimidyl radical, which continues the chain.

-

Termination: The reaction is concluded by the combination of any two radical species.

Applications in Chlorination Reactions

The dual reactivity of NCS makes it a valuable tool for the selective chlorination of a variety of functional groups.

Chlorination of Aromatic Compounds

NCS is particularly effective for the chlorination of activated aromatic rings, such as phenols and anilines.[5] The reaction typically proceeds under mild conditions and often exhibits good regioselectivity, favoring chlorination at the ortho and para positions. For less activated systems, an acid catalyst can be employed to enhance the reaction rate and yield.

Table 1: Chlorination of Various Aromatic Compounds with NCS in Aqueous Media [6]

| Entry | Substrate | Product | Time (h) | Yield (%) |

| 1 | Acetanilide | 4-Chloroacetanilide | 2.0 | 92 |

| 2 | Phenol | 4-Chlorophenol | 1.5 | 95 |

| 3 | Anisole | 4-Chloroanisole | 2.5 | 88 |

| 4 | Benzoic Acid | 3-Chlorobenzoic Acid | 3.0 | 75 |

| 5 | Toluene (B28343) | 2-Chlorotoluene & 4-Chlorotoluene | 2.5 | 85 (mixture) |

Experimental Protocol: General Procedure for the Chlorination of Aromatic Compounds in Aqueous Media [6]

-

To a stirred solution of the aromatic substrate (10 mmol) in water (20 mL), add N-Chlorosuccinimide (12 mmol).

-

If the substrate is deactivated, add a catalytic amount of a protic acid (e.g., HCl or H₂SO₄) (0.5-1.0 mL).

-

Stir the reaction mixture at room temperature for the time indicated in Table 1, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663).

-

Concentrate the organic layer under reduced pressure to afford the crude product, which can be further purified by recrystallization or column chromatography.

Allylic and Benzylic Chlorination

The radical-mediated chlorination with NCS is highly selective for allylic and benzylic C-H bonds due to the resonance stabilization of the resulting radical intermediates. This method is advantageous as it avoids the addition of chlorine across double bonds, a common side reaction with other chlorinating agents.[2] The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) and is initiated by light or a radical initiator.

Table 2: Allylic and Benzylic Chlorination with NCS

| Entry | Substrate | Product | Initiator | Solvent | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | Cyclohexene | 3-Chlorocyclohexene | Benzoyl Peroxide | CCl₄ | 75-85 |[2] | | 2 | Toluene | Benzyl Chloride | AIBN | CCl₄ | 60-70 |[7] | | 3 | Ethylbenzene | 1-Chloro-1-phenylethane | Benzoyl Peroxide | Benzene | 55 |[7] | | 4 | 1-Octene | 3-Chloro-1-octene | Light | CCl₄ | 68 |[8] |

Experimental Protocol: General Procedure for Allylic/Benzylic Chlorination [7]

-

A solution of the substrate (10 mmol) and N-Chlorosuccinimide (11 mmol) in a dry, non-polar solvent (e.g., CCl₄, 50 mL) is prepared in a flask equipped with a reflux condenser.

-

A catalytic amount of a radical initiator (e.g., AIBN or BPO, 0.1-0.5 mmol) is added to the mixture.

-

The reaction mixture is heated to reflux (or irradiated with a UV lamp) and stirred for several hours, with the progress monitored by GC or TLC.

-

After completion, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with water, 10% sodium thiosulfate (B1220275) solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate and concentrated in vacuo.

-

The crude product is purified by distillation or column chromatography.

α-Chlorination of Carbonyl Compounds

NCS is an effective reagent for the α-chlorination of ketones, aldehydes, and esters. The reaction typically proceeds through an enol or enolate intermediate, which then attacks the electrophilic chlorine of NCS. The reaction can be catalyzed by either acid or base. Acid catalysis promotes the formation of the enol, while base catalysis generates the enolate.

Table 3: α-Chlorination of Ketones with NCS

| Entry | Substrate | Product | Conditions | Yield (%) | Reference | |---|---|---|---|---| | 1 | Cyclohexanone (B45756) | 2-Chlorocyclohexanone (B41772) | AcOH, 55 °C | 85 |[9] | | 2 | Acetophenone | α-Chloroacetophenone | Cat. HCl, MeOH, rt | 90 |[10] | | 3 | Propiophenone | α-Chloropropiophenone | Cat. p-TsOH, CH₂Cl₂ | 88 |[10] | | 4 | 2-Pentanone | 3-Chloro-2-pentanone | MeOH, rt | 75 |[10] |

Experimental Protocol: α-Chlorination of Cyclohexanone [9]

-

In a round-bottom flask, dissolve cyclohexanone (10 mmol) in glacial acetic acid (20 mL).

-

Add N-Chlorosuccinimide (11 mmol) to the solution in one portion.

-

Heat the reaction mixture to 55 °C and stir for 4-6 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (100 mL).

-

Extract the aqueous mixture with diethyl ether (3 x 30 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude 2-chlorocyclohexanone can be purified by vacuum distillation.

Chlorination of Alkenes and Alkynes

NCS can also be used for the chlorination of alkenes and alkynes. With alkenes, the reaction typically proceeds via an electrophilic addition mechanism, often leading to the formation of dichlorides or chlorohydrins if water is present. For alkynes, NCS can be used to synthesize chloroalkynes.

Table 4: Chlorination of Alkenes and Alkynes with NCS

| Entry | Substrate | Product | Conditions | Yield (%) | Reference | |---|---|---|---|---| | 1 | Styrene | 1,2-Dichloro-1-phenylethane | CCl₄, rt | 80 |[11] | | 2 | Cyclohexene | 1,2-Dichlorocyclohexane | CH₂Cl₂, rt | 85 |[12] | | 3 | Phenylacetylene | 1-Chloro-2-phenylacetylene | AgNO₃, Acetone, rt | 78 |[11] | | 4 | 1-Octyne | 1-Chloro-1-octyne | AgNO₃, Acetone, rt | 72 |[11] |

Conclusion

N-Chlorosuccinimide is a powerful and versatile reagent for chlorination reactions in organic synthesis. Its ability to participate in both electrophilic and radical pathways allows for the selective chlorination of a wide range of functional groups, including aromatic rings, allylic and benzylic positions, and the α-position of carbonyl compounds. By carefully selecting the reaction conditions, such as solvent, temperature, and the presence of catalysts or initiators, chemists can effectively control the reaction mechanism and achieve the desired chlorinated products with high efficiency and selectivity. This guide provides a foundational understanding of the mechanisms, applications, and practical considerations for utilizing NCS in chlorination reactions, serving as a valuable resource for professionals in the fields of chemical research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]

- 4. ijrpc.com [ijrpc.com]

- 5. Facile, efficient, and environmentally friendly α- and aromatic regioselective chlorination of toluene using KHSO5 and KCl under catalyst-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. sciencemadness.org [sciencemadness.org]

- 10. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]

- 11. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

Synthesis and purification of N-Chlorosuccinimide for laboratory use

An In-depth Technical Guide to the Laboratory Synthesis and Purification of N-Chlorosuccinimide

N-Chlorosuccinimide (NCS) is a versatile and widely used reagent in organic synthesis, primarily serving as a source of electrophilic chlorine ("Cl+") for chlorination and as a mild oxidant.[1][2][3] It is favored for its stability, ease of handling compared to gaseous chlorine, and its selectivity in various reactions, including allylic chlorination, electrophilic additions, and the oxidation of alcohols and sulfides.[4][5] This guide provides detailed technical information for the synthesis and purification of NCS suitable for laboratory use, aimed at researchers, scientists, and professionals in drug development.

Synthesis of N-Chlorosuccinimide

The laboratory preparation of NCS typically involves the N-chlorination of succinimide (B58015). Several methods exist, with the most common employing sodium hypochlorite (B82951) or trichloroisocyanuric acid as the chlorinating agent.

Method 1: Chlorination using Sodium Hypochlorite

This classic and cost-effective method involves the reaction of succinimide with sodium hypochlorite in an acidic medium.[1][2] The procedure often starts from succinic acid, which is first converted to succinimide.[6][7]

Method 2: Chlorination using Trichloroisocyanuric Acid (TCCA)

A more modern approach utilizes TCCA as the chlorine source. This method is noted for being clean, fast, and efficient, proceeding under mild, room temperature conditions to give good to excellent yields.[8][9]

Comparison of Synthesis Methods

| Parameter | Method 1: Sodium Hypochlorite | Method 2: Trichloroisocyanuric Acid (TCCA) |

| Starting Materials | Succinimide, Sodium Hypochlorite, Acetic Acid | Succinimide, TCCA, Water, Acetic Acid |

| Reaction Temperature | 0–5 °C[10] | Room Temperature[8] |

| Reaction Time | 0.5–1.5 hours[7] | ~6 hours[11] |

| Typical Yield | >85%[10] | Good to Excellent[8] |

| Advantages | Cost-effective, readily available reagents. | Mild conditions, high efficiency, clean reaction.[8] |

| Disadvantages | Requires careful temperature control. | TCCA is a more specialized reagent. |

Purification of N-Chlorosuccinimide

Commercially available or freshly synthesized NCS often contains residual succinimide or has a slight yellow color.[12] Purification, typically by recrystallization, is necessary to obtain a high-purity white crystalline solid suitable for sensitive applications.[13]

Method: Recrystallization from Glacial Acetic Acid

Recrystallization from glacial acetic acid is a highly effective and commonly cited method for purifying NCS.[12][14][15]

Comparison of Purification Solvents

| Solvent System | Temperature Profile | Notes |

| Glacial Acetic Acid | Dissolve at 65–70 °C, then cool to 15–20 °C.[12] | Highly effective for removing succinimide. Crystals are typically washed with cold acetic acid and a non-polar solvent like hexane (B92381).[12] |

| Benzene (B151609) | Rapid crystallization from hot benzene.[12][14] | Effective, but benzene is a hazardous solvent and its use is often avoided in modern labs.[13] |

| Water | Crystallization from hot water.[12][14] | Analogous to the purification of N-bromosuccinimide (NBS); may require extended drying under vacuum to remove residual water.[12][16] |

Experimental Protocols

Protocol 1: Synthesis of NCS from Succinimide and Sodium Hypochlorite

This protocol is adapted from established procedures.[6][7][10]

Materials:

-

Succinimide

-

Glacial Acetic Acid

-

Sodium Hypochlorite solution (e.g., commercial bleach, concentration 10-14%)[10]

-

Deionized Water

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve the succinimide in an aqueous solution of glacial acetic acid.

-

Cool the stirred mixture to below 5 °C, ideally between 0-5 °C.[10]

-

Slowly add the sodium hypochlorite solution dropwise to the cooled mixture, ensuring the temperature is maintained below 5 °C throughout the addition.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 0.5 to 1.5 hours.[7]

-

Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filtered solid with cold deionized water until the washings are neutral.[7]

-

Dry the white solid product under vacuum to yield N-chlorosuccinimide.

Protocol 2: Purification of NCS by Recrystallization

This protocol is based on the widely used acetic acid method.[12][14][15]

Materials:

-

Crude N-Chlorosuccinimide

-

Glacial Acetic Acid

-

Hexane

-

Ice

Procedure:

-

Gently preheat glacial acetic acid to 65–70 °C.

-

In a separate flask, rapidly dissolve the crude NCS in a minimal amount of the preheated glacial acetic acid. For example, use approximately 1 L of acetic acid for every 200 g of impure NCS.[12]

-

Once dissolved (which should take 3-5 minutes), remove the solution from the heat and allow it to cool to room temperature.[12]

-

Further cool the flask in an ice-water bath to 15–20 °C to complete the crystallization process.[12]

-

Collect the white crystals by vacuum filtration.

-

Wash the crystals on the filter once with a small amount of cold glacial acetic acid, followed by two washes with cold hexane to remove residual acetic acid.[12]

-

Dry the purified crystals thoroughly under high vacuum to remove all traces of solvent.

Visualizations

Synthesis Reaction and Workflows

The synthesis of N-Chlorosuccinimide from succinimide is a direct chlorination of the nitrogen atom. The general laboratory workflows for its synthesis and subsequent purification are outlined below.

Caption: General reaction for the synthesis of N-Chlorosuccinimide.

Caption: Experimental workflow for the synthesis of NCS.

Caption: Workflow for the purification of NCS by recrystallization.

References

- 1. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 4. Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide [chem.ucla.edu]

- 5. suru-chem.com [suru-chem.com]

- 6. Page loading... [guidechem.com]

- 7. CN101712644A - Method for preparing N-chlorosuccinimide - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CN102329261A - Production process of N-chlorosuccinimide - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. echemi.com [echemi.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. application.wiley-vch.de [application.wiley-vch.de]

A Technical Guide to the Physical and Chemical Properties of N-Chlorosuccinimide

For Researchers, Scientists, and Drug Development Professionals

N-Chlorosuccinimide (NCS) is a versatile and widely utilized reagent in organic chemistry, primarily known for its role as a chlorinating agent and mild oxidant.[1][2] Its solid form and stability make it a convenient and safer alternative to gaseous chlorine.[3] This technical guide provides a comprehensive overview of the core physical and chemical properties of NCS, detailed experimental protocols for its synthesis and application, and visual representations of key processes to support researchers in its effective and safe use.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of N-Chlorosuccinimide are summarized below, providing essential data for its handling, storage, and application in various experimental setups.

Physical Properties of N-Chlorosuccinimide

| Property | Value |

| Molecular Formula | C₄H₄ClNO₂[4] |

| Molecular Weight | 133.53 g/mol [4][5] |

| Appearance | White crystalline powder/solid[4][5] |

| Melting Point | 148-150 °C[3][5] |

| Boiling Point | 216.5 °C[6][7] |

| Density | 1.65 g/cm³[5] |

| Vapor Pressure | 1.04 Pa at 25 °C[8] |

| Odor | Slight chlorine odor[9] |

Solubility Profile of N-Chlorosuccinimide

N-Chlorosuccinimide exhibits varying degrees of solubility in a range of common laboratory solvents.

| Solvent | Solubility |

| Water | Soluble (14 g/L at 25 °C)[8][9][10] |

| Alcohols (e.g., Ethanol) | Soluble[8][11] |

| Acetone | Soluble[8][11] |

| Acetic Acid | Soluble[8][11] |

| Benzene | Soluble[8][11] |

| Ether | Slightly soluble[8][11] |

| Chloroform | Slightly soluble[8][11] |

| Carbon Tetrachloride | Slightly soluble[8][11] |

| Petroleum Ether | Slightly soluble[8][11] |

A detailed study has shown that the solubility of NCS in n-butanol, ethyl acetate, acetone, isopropanol, tetrahydrofuran, acetonitrile, and acetic anhydride (B1165640) increases with rising temperature.[12]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of N-Chlorosuccinimide.

| Spectroscopy | Data Reference |

| ¹H NMR | Available[13][14] |

| ¹³C NMR | Available[15] |

| Infrared (IR) | Available[9][16] |

| Mass Spectrometry (MS) | Available[9][15] |

| Raman | Available[9] |

Chemical Properties and Reactivity

N-Chlorosuccinimide is a highly reactive compound, primarily functioning as a source of electrophilic chlorine ("Cl+").[5][17] This reactivity underpins its wide range of applications in organic synthesis.

Key Chemical Reactions:

-

Chlorination: NCS is extensively used for the chlorination of various organic substrates, including electron-rich aromatic compounds, alkenes (allylic chlorination), and ketones (α-chlorination).[5][18][19] It offers higher regioselectivity compared to other chlorinating agents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (NDDH) and trichloroisocyanuric acid (TCCA).[8][17]

-

Oxidation: As a mild oxidant, NCS is employed in reactions such as the Corey-Kim oxidation for the conversion of alcohols to aldehydes and ketones.[3][20]

-

Heterocycle Formation: It mediates and catalyzes the formation of various heterocyclic systems.[1][21]

-

Functional Group Transformations: NCS is utilized in a variety of functional group transformations, demonstrating its versatility in synthetic chemistry.[21][22]

NCS is incompatible with strong oxidizing agents, strong acids, strong bases, amines, ammonia (B1221849), and iron and its salts.[11] It is also sensitive to light and moisture.[11]

Experimental Protocols

Synthesis of N-Chlorosuccinimide

An optimized method for the preparation of N-Chlorosuccinimide involves a two-step process starting from succinic acid and ammonia.[20][23]

Step 1: Synthesis of Succinimide (B58015)

-

In a suitable reaction vessel, react succinic acid with ammonia at a controlled temperature of 20-25 °C with stirring until the reaction is complete.[20][23]

-

Transfer the resulting reaction mixture to a distillation apparatus and dehydrate at a high temperature of 275-290 °C to yield solid succinimide.[20][23]

Step 2: Chlorination of Succinimide

-

Dissolve the synthesized succinimide solid in an aqueous solution of glacial acetic acid with stirring until complete dissolution.[20][23]

-

Cool the succinimide-acetic acid solution to below 0 °C.[20][23]

-

While maintaining the low temperature, slowly add sodium hypochlorite (B82951) solution to the mixture with continuous stirring over a period of 0.5-1.5 hours.[20]

-

Filter the resulting mixed solution and wash the collected solid with water until it is neutral.[20][23]

-

Dry the solid to obtain the final product, N-Chlorosuccinimide, as a white powder.[20]

Another reported method involves blowing chlorine gas into an aqueous solution of succinimide.[24]

Synthesis of N-Chlorosuccinimide from Succinic Acid.

General Protocol for Allylic Chlorination of an Alkene

This protocol outlines a typical procedure for the allylic chlorination of an alkene using N-Chlorosuccinimide, often requiring a radical initiator.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the alkene substrate in a suitable solvent such as carbon tetrachloride (CCl₄).

-

Addition of Reagents: Add N-Chlorosuccinimide (1.0-1.2 equivalents) to the solution. A radical initiator, such as benzoyl peroxide or AIBN, is typically added in a catalytic amount.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with water and brine, then dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Remove the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography to yield the desired allylic chloride.

General workflow for allylic chlorination using NCS.

Safety and Handling

N-Chlorosuccinimide is a corrosive and hazardous substance that requires careful handling.[5][25]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling NCS.[25][26]

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or fumes.[25][27]

-

Storage: Store NCS in a cool, dry, and well-ventilated place, away from light and moisture.[11][28][29] It should be stored at temperatures between 2-8°C.[4][8][30] Keep containers tightly closed.[27][28]

-

Incompatibilities: Avoid contact with strong acids, bases, oxidizing agents, amines, ammonia, and iron.[11]

-

First Aid:

-

Skin Contact: Immediately rinse the affected area with plenty of water and seek medical attention.[25]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek medical attention.[26]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[26]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[28]

-

Applications in Drug Development and Research

N-Chlorosuccinimide is a valuable reagent in the pharmaceutical industry and drug development.[1][31]

-

Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of various pharmaceutical compounds, including antibiotics.[1][8][20]

-

Peptide Synthesis: NCS is used for on-resin disulfide bond formation in solid-phase peptide synthesis.[32]

-

Medicinal Chemistry: Its ability to selectively introduce chlorine atoms into molecules is crucial for modifying the biological activity and pharmacokinetic properties of drug candidates.[31]

The consistent high purity of N-Chlorosuccinimide is essential for achieving reliable and reproducible results in these sensitive applications.[33]

References

- 1. nbinno.com [nbinno.com]

- 2. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 3. N-Chlorosuccinimide (NCS) [commonorganicchemistry.com]

- 4. chemimpex.com [chemimpex.com]

- 5. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]

- 6. N-Chlorosuccinimide CAS#: 128-09-6 [m.chemicalbook.com]

- 7. N-Chlorosuccinimide for synthesis 128-09-6 [sigmaaldrich.com]

- 8. N-Chlorosuccinimide | 128-09-6 [chemicalbook.com]

- 9. This compound | C4H4ClNO2 | CID 31398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. N-Chlorosuccinimide, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. [PDF] Solubility of N-chloro succinimide in different pure solvents in the temperature range from 278.15 K to 333.15K | Semantic Scholar [semanticscholar.org]

- 13. N-Chlorosuccinimide(128-09-6) 1H NMR spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. Page loading... [wap.guidechem.com]

- 16. N-Chlorosuccinimide [webbook.nist.gov]

- 17. What is N-Chlorosuccinimide?_Chemicalbook [chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide [chem.ucla.edu]

- 20. Page loading... [wap.guidechem.com]

- 21. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 22. eurekaselect.com [eurekaselect.com]

- 23. CN101712644A - Method for preparing N-chlorosuccinimide - Google Patents [patents.google.com]

- 24. JPH09227515A - Production of n-chlorosuccinimide - Google Patents [patents.google.com]

- 25. suru-chem.com [suru-chem.com]

- 26. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 27. eastharbourgroup.com [eastharbourgroup.com]

- 28. cdhfinechemical.com [cdhfinechemical.com]

- 29. 128-09-6 CAS | N-CHLOROSUCCINIMIDE | Laboratory Chemicals | Article No. 2770D [lobachemie.com]

- 30. Page loading... [wap.guidechem.com]

- 31. suru-chem.com [suru-chem.com]

- 32. pubs.acs.org [pubs.acs.org]

- 33. suru-chem.com [suru-chem.com]

N-Chlorosuccinimide safety protocols and handling guidelines

An In-depth Technical Guide to N-Chlorosuccinimide: Safety Protocols and Handling

N-Chlorosuccinimide (NCS) is a versatile reagent widely employed in organic synthesis as a chlorinating agent and mild oxidant.[1][2] Its stability and selectivity make it a preferred alternative to gaseous chlorine, particularly in pharmaceutical research and complex molecule synthesis.[1][3][4] However, its utility is matched by significant hazards, including its corrosive nature and potential for violent reactions.[5][6] This guide provides comprehensive safety protocols, handling guidelines, and emergency procedures for researchers, scientists, and drug development professionals to ensure the safe and effective use of N-Chlorosuccinimide in a laboratory setting.

Chemical and Physical Properties

N-Chlorosuccinimide is a white solid with a faint chlorine-like odor.[7][8] It is sensitive to light and moisture, and may decompose when exposed to them.[7][9]

| Property | Value | Source |

| Synonyms | 1-Chloro-2,5-pyrrolidinedione, Succinochlorimide, NCS | [9][10] |

| CAS Number | 128-09-6 | [9] |

| Molecular Formula | C₄H₄ClNO₂ | [6][11] |

| Molecular Weight | 133.53 g/mol | [5][6] |

| Appearance | White crystalline powder | [5][7] |

| Melting Point | 148 to 150 °C (298 to 302 °F; 421 to 423 K) | [2] |

| Density | 1.65 g/cm³ | [2] |

| Solubility | Water (1:70), Alcohol (1:150), Benzene (1:50) | [7] |

Hazard Identification and Toxicology

NCS is classified as a hazardous substance that is harmful if swallowed and causes severe skin burns and eye damage.[5][6][11] It can also cause respiratory irritation.[12][13]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | GHS07: Exclamation mark | Danger | H302: Harmful if swallowed |

| Skin Corrosion (Category 1B) | GHS05: Corrosive | Danger | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage (Category 1) | GHS05: Corrosive | Danger | H318: Causes serious eye damage |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07: Exclamation mark | Danger | H335: May cause respiratory irritation |

| Corrosive to Metals (Category 1) | GHS05: Corrosive | Danger | H290: May be corrosive to metals |

| Hazardous to the Aquatic Environment, Acute (Category 1) | GHS09: Environment | Danger | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic (Category 1) | GHS09: Environment | Danger | H410: Very toxic to aquatic life with long lasting effects |

Toxicological Data

Potential Health Effects:

-

Inhalation: May cause irritation of the respiratory tract, with symptoms including a burning sensation, coughing, wheezing, and shortness of breath.[9] Inhalation of vapors or mists can lead to lung edema, the symptoms of which may be delayed.[7]

-

Skin Contact: Causes severe chemical burns.[5] Direct contact can lead to inflammation, itching, scaling, and blistering.[12]

-

Eye Contact: Causes serious eye damage.[5][7] Direct contact can produce pain, tears, and severe burns, with a risk of permanent injury.[7][9]

-

Ingestion: Harmful if swallowed.[5] Can produce chemical burns in the mouth and gastrointestinal tract.[7] Ingestion of less than 150 grams may be fatal or cause serious health damage.[7]

Personal Protective Equipment (PPE) and Engineering Controls

Proper protection is critical when handling NCS. Use of adequate engineering controls and appropriate PPE is mandatory to prevent exposure.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Provide appropriate exhaust ventilation where dust is formed.[11]

-

Facilities must be equipped with an eyewash station and a safety shower.[12]

Personal Protective Equipment: The selection of PPE depends on the specific laboratory task and the potential for exposure.

References

- 1. nbinno.com [nbinno.com]

- 2. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]

- 3. suru-chem.com [suru-chem.com]

- 4. N-Chlorosuccinimide | High-Purity Reagent | Supplier [benchchem.com]

- 5. lobachemie.com [lobachemie.com]

- 6. eastharbourgroup.com [eastharbourgroup.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. This compound | C4H4ClNO2 | CID 31398 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of N-Chlorosuccinimide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of N-Chlorosuccinimide (NCS), a vital reagent in organic synthesis, across a range of common organic solvents. Understanding the solubility of NCS is paramount for reaction optimization, purification, and the development of robust synthetic methodologies. This document offers quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of experimental workflows and factors influencing solubility to aid researchers in their work.

Quantitative Solubility Data

The solubility of N-Chlorosuccinimide is a critical parameter for its effective use in various chemical transformations. The following table summarizes the available quantitative and qualitative solubility data for NCS in a selection of common organic solvents. Quantitative data, where available, is presented as mole fraction solubility at various temperatures.

| Solvent | Formula | Type | Solubility (Mole Fraction, x₁) | Temperature (K) | Data Type | Reference |

| n-Butanol | C₄H₁₀O | Alcohol | 0.0193 - 0.0824 | 278.15 - 333.15 | Quantitative | [1] |

| Isopropanol | C₃H₈O | Alcohol | 0.0229 - 0.1221 | 278.15 - 333.15 | Quantitative | [1] |

| Ethyl Acetate | C₄H₈O₂ | Ester | 0.0219 - 0.1179 | 278.15 - 333.15 | Quantitative | [1] |

| Acetone (B3395972) | C₃H₆O | Ketone | 0.0463 - 0.2011 | 278.15 - 333.15 | Quantitative | [1] |

| Tetrahydrofuran (THF) | C₄H₈O | Ether | 0.0107 - 0.0632 | 278.15 - 333.15 | Quantitative | [1] |

| Acetonitrile | C₂H₃N | Nitrile | 0.0381 - 0.1652 | 278.15 - 333.15 | Quantitative | [1] |

| Acetic Anhydride | C₄H₆O₃ | Anhydride | 0.0076 - 0.0385 | 278.15 - 333.15 | Quantitative | [1] |

| Water | H₂O | Aqueous | 14 g/L (approx. 0.0019 mole fraction) | 298.15 | Quantitative | [2] |

| Methanol | CH₄O | Alcohol | Soluble | - | Qualitative | [3][4] |

| Ethanol | C₂H₆O | Alcohol | Soluble | - | Qualitative | [3] |

| Benzene | C₆H₆ | Aromatic | Soluble | - | Qualitative | [3][5] |

| Acetic Acid | C₂H₄O₂ | Carboxylic Acid | Soluble | - | Qualitative | [2][3] |

| Diethyl Ether | C₄H₁₀O | Ether | Slightly Soluble | - | Qualitative | [3][6] |

| Chloroform | CHCl₃ | Halogenated | Slightly Soluble | - | Qualitative | [2][3][6] |

| Carbon Tetrachloride | CCl₄ | Halogenated | Slightly Soluble | - | Qualitative | [3][6] |

| Petroleum Ether | - | Hydrocarbon | Slightly Soluble | - | Qualitative | [3][6] |

| Dimethylformamide (DMF) | C₃H₇NO | Amide | Soluble (used as reaction medium) | - | Qualitative | [7][8] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆S=O | Sulfoxide | 100 mg/mL (approx. 0.09 mole fraction) | - | Quantitative | [9] |

As observed from the data, the solubility of NCS generally increases with temperature in the tested solvents.[1] Isopropanol and acetone were identified as excellent solvents for dissolving NCS.[1]

Experimental Protocols for Solubility Determination

The accurate determination of solubility is crucial for reliable and reproducible research. The gravimetric method is a widely used and robust technique for determining the solubility of a solid in a liquid.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the solute at a constant temperature, taking a known mass of the saturated solution, evaporating the solvent, and then weighing the remaining solute.

Apparatus and Materials:

-

Thermostatted shaker bath or magnetic stirrer with a hot plate

-

Analytical balance (accurate to ±0.1 mg)

-

Drying oven

-

Glass-stoppered flasks

-

Syringe with a filter attachment (e.g., 0.45 µm PTFE filter)

-

Pre-weighed weighing bottles

-

N-Chlorosuccinimide (solute)

-

Organic solvent of interest

Detailed Methodology:

-

Preparation of Saturated Solution:

-

An excess amount of N-Chlorosuccinimide is added to a known volume of the selected organic solvent in a glass-stoppered flask. The excess solid ensures that the solution becomes saturated.

-

The flask is then placed in a thermostatted shaker bath or on a magnetic stirrer with a hot plate set to the desired temperature.

-

The mixture is agitated for a sufficient period to ensure that equilibrium is reached. This can take several hours, and it is advisable to monitor the concentration of the solution over time until it becomes constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, the agitation is stopped, and the excess solid is allowed to settle.

-

A sample of the supernatant (the clear saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature to avoid any change in solubility during sampling.

-

The syringe is fitted with a filter to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

The withdrawn saturated solution is immediately transferred to a pre-weighed weighing bottle, and the total mass of the bottle and solution is recorded.

-

The weighing bottle is then placed in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. For many organic solvents, a temperature between 60-80 °C under vacuum is suitable.

-

The bottle is dried to a constant weight, which is confirmed by repeated weighing until two consecutive readings are identical.

-

-

Calculation of Solubility:

-

The mass of the solute (m₁) and the mass of the solvent (m₂) in the sample are determined.

-

The solubility is then calculated, typically as a mole fraction (x₁):

-

x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

-

Where M₁ and M₂ are the molar masses of the solute (NCS) and the solvent, respectively.

-

-

Visualizations

Experimental Workflow for Gravimetric Solubility Determination

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of N-Chlorosuccinimide.

Caption: Workflow for Gravimetric Solubility Determination of NCS.

Factors Influencing the Solubility of N-Chlorosuccinimide

The solubility of NCS is governed by a combination of factors related to both the solute and the solvent, as well as external conditions. This diagram illustrates these relationships.

Caption: Key Factors Affecting the Solubility of N-Chlorosuccinimide.

The Role of Solvent in N-Chlorosuccinimide Reactions

The choice of solvent is not merely about dissolution; it can significantly influence the reactivity and selectivity of N-Chlorosuccinimide.[5] For instance, in chlorination reactions, the solvent can affect the reaction mechanism, which may proceed via radical or ionic pathways. The polarity of the solvent can stabilize or destabilize charged intermediates, thereby altering the course of the reaction.

In some cases, the solvent can participate directly in the reaction. For example, the use of N,N-dimethylformamide (DMF) with NCS has been reported for the oxidation of benzylic alcohols.[7][8] Furthermore, the solubility of byproducts, such as succinimide, in the reaction solvent is a practical consideration for product purification.

This technical guide provides a foundational understanding of the solubility of N-Chlorosuccinimide in common organic solvents, equipping researchers with the necessary data and methodologies to enhance their synthetic strategies. The provided visualizations offer a clear overview of the experimental process and the fundamental principles governing solubility.

References

- 1. fiveable.me [fiveable.me]

- 2. pubs.acs.org [pubs.acs.org]

- 3. isca.me [isca.me]

- 4. N-Chlorosuccinimide - High Quality at an Affordable Price [sonalplasrubind.com]

- 5. researchgate.net [researchgate.net]

- 6. N-Chlorosuccinimide CAS#: 128-09-6 [m.chemicalbook.com]

- 7. Chlorosuccinimide | C4H4ClNO2 | CID 31398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. labsolu.ca [labsolu.ca]

- 9. pubs.acs.org [pubs.acs.org]

N-Chlorosuccinimide as a source of electrophilic chlorine in organic synthesis

An In-depth Technical Guide to N-Chlorosuccinimide as a Source of Electrophilic Chlorine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

N-Chlorosuccinimide (NCS) is a highly versatile and widely utilized reagent in modern organic synthesis.[1][2] Its solid, crystalline nature makes it a safer and more convenient alternative to gaseous chlorine, which is corrosive and hazardous to handle.[3] This guide provides a comprehensive overview of NCS, focusing on its primary role as a source of electrophilic chlorine for a vast array of synthetic transformations, its reaction mechanisms, and its application in complex molecule synthesis relevant to drug development.

The Chemistry of N-Chlorosuccinimide

N-Chlorosuccinimide (C₄H₄ClNO₂) is a heterocyclic compound featuring a reactive N-Cl bond.[1][4] This polarity makes the chlorine atom electrophilic, allowing it to react readily with electron-rich substrates.[3][5] The succinimide (B58015) anion formed after chlorine transfer is a stable leaving group, facilitating the reaction.[3] While primarily known for electrophilic chlorination, NCS can also participate in radical reactions, particularly for allylic and benzylic chlorinations, often initiated by light or a radical initiator.[6][7][8]

Advantages of N-Chlorosuccinimide:

-

Safety and Handling: As a stable, crystalline solid, NCS is easier and safer to store, handle, and measure compared to chlorine gas.[3][9]

-

Mild Reaction Conditions: It is considered a mild chlorinating agent, making it suitable for sensitive substrates with multiple functional groups.[6][3][5]

-

High Selectivity: NCS often provides excellent regioselectivity, a crucial aspect in the synthesis of complex molecules like pharmaceutical intermediates.[3][10]

-

Versatility: Beyond chlorination, NCS serves as a mild oxidant and is employed in various other transformations, including halocyclizations and the formation of heterocyclic systems.[11][1][3][12]

Mechanism of Electrophilic Chlorination

The primary role of NCS in electrophilic chlorination is to deliver an electrophilic chlorine species ("Cl+"). The mechanism can be influenced by the substrate and the presence of catalysts.

Electrophilic Aromatic Substitution:

For aromatic compounds, the reaction typically proceeds via an electrophilic aromatic substitution (SEAr) pathway. The electrophilicity of the chlorine atom in NCS can be enhanced by a proton source or a Lewis acid, which coordinates to the carbonyl oxygen or the nitrogen atom. This polarization makes the chlorine atom more susceptible to attack by the electron-rich aromatic ring, leading to the formation of a sigma complex (arenium ion), which then loses a proton to restore aromaticity.[5][13][14]

Caption: General mechanism for electrophilic aromatic chlorination using NCS.

Applications in Organic Synthesis

NCS is a cornerstone reagent for introducing chlorine atoms into a wide variety of organic molecules.

Chlorination of Aromatic and Heteroaromatic Compounds

NCS is highly effective for the chlorination of electron-rich aromatic compounds such as phenols, anilines, and their derivatives.[10][15] The reactions are often performed in various organic solvents or even in aqueous media and typically proceed under mild conditions to give high yields of monochlorinated products.[14] For less reactive or deactivated aromatic rings, a catalyst such as a Brønsted or Lewis acid is often required to enhance the electrophilicity of NCS.[8][15]

| Substrate | Catalyst/Conditions | Solvent | Time (h) | Yield (%) | Reference |

| Acetanilide (B955) | HCl | H₂O | 2 | 92 | [13] |

| Anisole | HCl | H₂O | 2.5 | 85 | [13] |

| Phenol | HCl | H₂O | 1.5 | 90 | [13] |

| Various Arenes | NaCl, p-TsOH | Aqueous Media | - | High | [16][17] |

| Deactivated Arenes | BF₃-H₂O | - | - | - | [8] |

| Various Arenes | Thiourea (5 mol%) | Acetonitrile | - | Moderate | [18] |

α-Chlorination of Carbonyl Compounds

The α-chlorination of ketones and other carbonyl compounds is a fundamental transformation for creating valuable synthetic intermediates. NCS is widely used for this purpose, often in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH) to facilitate enol or enolate formation.[13] Furthermore, significant progress has been made in the development of enantioselective organocatalytic α-chlorination of aldehydes, providing access to chiral α-chloro aldehydes with high enantiomeric excess.[19]

| Substrate | Catalyst/Conditions | Solvent | Yield (%) | Notes | Reference |

| Acetophenone | p-TsOH, 30-35 °C | Methanol (B129727) | High | - | [13] |

| Cyclohexanone (B45756) | 80 °C, 1 h | Ethylene (B1197577) Glycol | 95 | Product is α-chloro acetal | [13] |

| Octanal | L-Proline derivative | Acetone | 85 | 92% ee | [19] |

| Cyclohexanecarboxaldehyde | L-Proline derivative | Acetone | 71 | 94% ee | [19] |

Chlorination of Alkenes and Alkynes

NCS can react with alkenes in different ways depending on the reaction conditions.

-

Allylic Chlorination: In the presence of a radical initiator, NCS is an excellent reagent for the chlorination of allylic positions, proceeding through a free-radical pathway while avoiding electrophilic addition to the double bond.[7]

-

Electrophilic Addition: NCS can be used for various electrophilic additions to alkenes and alkynes. This includes selective oxyhalogenations of alkynes in water[8] and enantioselective aminochlorination of alkenes.[8] Selenocatalysts can be used with NCS to achieve allylic chlorination, often with rearrangement of the double bond.[20]

| Substrate Type | Reagent System | Transformation | Yield (%) | Reference |

| β,γ-Unsaturated Esters | NCS, PhSeCl (5 mol%) | Allylic Chlorination | 62-89 | [20] |

| Alkenes | NCS, Pd-catalyst, Chiral Ligand | Enantioselective Aminochlorination | Good | [8] |

| Alkynes | NCS, FI-750-M (amphiphile) | Oxyhalogenation | - | [8] |

Experimental Protocols

Detailed methodologies are crucial for reproducibility and safety.

Protocol 1: Monochlorination of Acetanilide in Aqueous Media

This protocol is adapted from procedures for chlorinating activated arenes.[13][14]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, suspend acetanilide (1.0 eq) in water.

-

Reaction: Add N-Chlorosuccinimide (1.0-1.1 eq) to the suspension. Slowly add hydrochloric acid (e.g., 2 mL for a 0.01 mol scale reaction) dropwise over 15 minutes at room temperature.

-

Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1.5-3 hours.

-

Workup: Once the reaction is complete, filter the solid product. Wash the solid with cold water to remove succinimide and any remaining acid.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure chlorinated acetanilide.

Protocol 2: α-Chlorination of Cyclohexanone

This protocol is based on the α-chlorination of ketones.[13]

-

Preparation: To a solution of cyclohexanone (1.0 eq) in a suitable solvent such as methanol or ethylene glycol, add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Reaction: Add N-Chlorosuccinimide (1.0-1.1 eq) portion-wise to the solution while stirring. The reaction may be conducted at room temperature or with gentle heating (e.g., 30-35 °C) to increase the rate.

-

Monitoring: Follow the disappearance of the starting material by TLC or Gas Chromatography (GC).

-

Workup: After the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Caption: A general experimental workflow for NCS chlorination reactions.

Role in Drug Development and Total Synthesis

The introduction of a chlorine atom into a molecule can significantly alter its physical, chemical, and biological properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This makes chlorination a vital strategy in drug discovery and development.[6][14]

NCS is particularly valuable for the late-stage functionalization of complex molecules and natural products, where its mildness and selectivity are paramount.[1][2] The ability to selectively chlorinate a specific position on an advanced intermediate can dramatically simplify synthetic routes and enable the creation of diverse libraries of analogs for structure-activity relationship (SAR) studies.[21][22][23][24]

Caption: Logical relationship of NCS reactivity pathways.

Safety Considerations

While significantly safer than chlorine gas, reactions involving NCS are not without hazards.

-

Exothermicity: The chlorination of certain substrates, such as thiols, can be highly exothermic and may lead to a dangerous acceleration or "run-away" process if not properly controlled.[25]

-

HCl Generation: Some reactions, particularly those involving in situ generation of Cl₂, can release gaseous HCl, leading to pressure buildup in closed systems.[25]

-

Precautions: It is recommended to use efficient cooling, slow addition of the reagent, and adequate venting, especially when working on a larger scale or with highly reactive substrates.[25]

Conclusion

N-Chlorosuccinimide is an indispensable tool in the arsenal (B13267) of the modern synthetic chemist. Its effectiveness as a source of electrophilic chlorine, combined with its operational simplicity and enhanced safety profile, has established it as the reagent of choice for a multitude of chlorination reactions.[6][3] From the fundamental chlorination of simple aromatics to the intricate, late-stage functionalization of complex drug candidates, the versatility and reliability of NCS ensure its continued and widespread application in research, development, and manufacturing.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]

- 5. fiveable.me [fiveable.me]

- 6. nbinno.com [nbinno.com]

- 7. Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide [chem.ucla.edu]

- 8. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 9. N-Chlorosuccinimide (NCS) [commonorganicchemistry.com]

- 10. nbinno.com [nbinno.com]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. eurekaselect.com [eurekaselect.com]

- 13. benchchem.com [benchchem.com]

- 14. isca.me [isca.me]

- 15. Chlorination - Common Conditions [commonorganicchemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. dmaccpanel.cpaneldev.princeton.edu [dmaccpanel.cpaneldev.princeton.edu]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Natural Products And Total Synthesis [oc-hahn.uni-bayreuth.de]

- 23. Natural Product Synthesis: The Endless Quest for Unreachable Perfection - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Natural product synthesis Home [pubs.rsc.org]

- 25. pubs.acs.org [pubs.acs.org]

The Versatile Reactivity of N-Chlorosuccinimide: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the synthetic applications of N-Chlorosuccinimide (NCS), detailing its reactivity profile with a wide array of functional groups. This guide provides researchers, scientists, and drug development professionals with a thorough understanding of NCS-mediated transformations, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

N-Chlorosuccinimide (NCS) is a highly versatile and widely utilized reagent in organic synthesis, primarily known for its role as a source of electrophilic chlorine.[1] Its solid, crystalline nature makes it a safer and more convenient alternative to gaseous chlorine.[2] Beyond its application in chlorination reactions, NCS also serves as a mild oxidizing agent, further broadening its synthetic utility.[1] This technical guide provides a detailed overview of the reactivity of NCS with various functional groups, offering insights into its chemoselectivity, regioselectivity, and stereoselectivity.

Reactions with Alkenes and Alkynes

N-Chlorosuccinimide engages in a variety of reactions with carbon-carbon double and triple bonds, including allylic chlorination, aminochlorination, and other addition reactions.

Allylic and Benzylic Chlorination

NCS is a reagent of choice for the allylic and benzylic chlorination of alkenes and alkylarenes, typically proceeding through a free radical mechanism.[3] These reactions are often initiated by light or a radical initiator.

Table 1: Allylic and Benzylic Chlorination with NCS

| Substrate | Product | Reaction Conditions | Yield (%) | Reference |

| Cyclohexene | 3-Chlorocyclohexene | NCS, radical initiator | - | [3] |

| Toluene | Benzyl chloride | NCS, light irradiation | - | [4] |

Aminochlorination

NCS can be employed in the aminochlorination of alkenes, providing a route to valuable 3-chloropiperidine (B1606579) derivatives. This transformation can be achieved with high enantioselectivity using a palladium catalyst and a chiral ligand.[5]

References

N-Chlorosuccinimide: A Comprehensive Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of N-Chlorosuccinimide (NCS), a versatile reagent in organic synthesis. The document covers its fundamental properties, synthesis, and purification, and details its applications as a chlorinating and oxidizing agent. Experimental protocols and reaction mechanisms are included to support practical application in a research and development setting.

Core Properties and Identification

N-Chlorosuccinimide is a white crystalline solid widely utilized in organic chemistry. It serves as a source of electrophilic chlorine and as a mild oxidizing agent. Its key identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers for N-Chlorosuccinimide

| Identifier | Value |

| CAS Number | 128-09-6[1][2][3][4] |

| Molecular Formula | C₄H₄ClNO₂[1][2][3][4] |

| Molecular Weight | 133.53 g/mol [1][2][3] |

| EC Number | 204-878-8[1][3] |

| InChI Key | JRNVZBWKYDBUCA-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties of N-Chlorosuccinimide

| Property | Value |

| Appearance | White crystalline powder or solid[1][2] |

| Melting Point | 148-150 °C[3] |

| Density | ~1.65 g/cm³ |

| Odor | Chlorine-like[1] |

| Stability | Stable at room temperature in a closed container. Light and moisture sensitive.[1] |

| Storage | Store at +2°C to +8°C[1][3] |

Table 3: Solubility Profile of N-Chlorosuccinimide

| Solvent | Solubility |

| Water | 14 g/L at 25 °C. Soluble. |

| Acetone | Soluble[1] |

| Chloroform | Slightly soluble[1] |

| Acetic Acid | Soluble[3] |

| Benzene | Soluble[3] |

| Ether | Slightly soluble[3] |

| Petroleum Ether | Slightly soluble[3] |

| DMSO | 100 mg/mL[5] |

Synthesis and Purification Protocols

Synthesis of N-Chlorosuccinimide

N-Chlorosuccinimide can be synthesized from succinimide (B58015), which is in turn prepared from succinic acid and ammonia. The subsequent chlorination is typically achieved using sodium hypochlorite (B82951) in an acidic medium.

Experimental Protocol: Two-Step Synthesis of N-Chlorosuccinimide

Step 1: Synthesis of Succinimide

-

In a suitable reactor, add 70 kg of aqueous ammonia.

-

While cooling to maintain a temperature of 20-25 °C, add 50 kg of succinic acid in batches with stirring.

-

After the addition is complete, continue stirring for 40 minutes.

-

Transfer the reaction mixture to a distillation apparatus and heat to 275-290 °C to dehydrate the intermediate ammonium (B1175870) salt, yielding solid succinimide.

Step 2: Chlorination of Succinimide

-

Dissolve the prepared succinimide solid in a 15-20% aqueous solution of glacial acetic acid until fully dissolved.

-

Cool the resulting solution to below 0 °C using an ice-salt bath.

-

While maintaining the temperature below 0 °C, slowly add a sodium hypochlorite solution (e.g., chlorine bleach), using a succinimide to sodium hypochlorite weight ratio of approximately 1:3 to 1:3.5.

-

Stir the reaction mixture for 0.5 to 1.5 hours at this temperature.

-

Collect the precipitated white solid by suction filtration.

-

Wash the solid with water until the filtrate is neutral.

-

Dry the product to obtain N-chlorosuccinimide.

Purification by Recrystallization

Commercial NCS may develop a yellow color over time and can be purified by recrystallization to yield a white, crystalline solid.

Experimental Protocol: Recrystallization of N-Chlorosuccinimide

-

In a fume hood, dissolve 25 g of impure NCS in 125 mL of glacial acetic acid by warming the mixture to 60-65 °C in an Erlenmeyer flask.

-

Once dissolved, allow the solution to cool to room temperature.

-

Place the flask in an ice-water bath (15-20 °C) to induce crystallization. White flakes of NCS should precipitate.

-

Collect the crystals by filtration on a Buchner funnel.

-

Wash the collected crystals with a small portion of cold glacial acetic acid, followed by two washes with hexane.

-

Dry the purified crystals under vacuum for at least 6 hours. Store the product in the dark.[6]

Key Applications and Experimental Protocols

N-Chlorosuccinimide is a cornerstone reagent for various transformations in organic synthesis, primarily as a chlorinating agent and a mild oxidant.

Chlorination Reactions

NCS is a versatile chlorinating agent for a variety of substrates, including aromatics, alkenes, and ketones.

Experimental Protocol: Aromatic Chlorination

-

To a stirred solution of the aromatic substrate (10 mmol) in 10-15 mL of water at room temperature, add N-Chlorosuccinimide (1.1 equivalents).

-

Add 2 mL of concentrated hydrochloric acid dropwise over 15 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, work up the reaction by extracting the mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the product as necessary.

Experimental Protocol: α-Chlorination of Ketones

-

Combine the ketone (1 mmol), N-Chlorosuccinimide (1.1 mmol), and ethylene (B1197577) glycol (5 mL) in a reaction vessel.

-

Heat the mixture at 80 °C, monitoring the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it to yield the α-chloro acetal (B89532) product.

Oxidation of Alcohols

NCS, often in combination with other reagents like TEMPO or DMF, serves as an effective oxidant for converting alcohols to aldehydes and ketones.

Experimental Protocol: Oxidation of Benzylic Alcohols with NCS/DMF

-

In a round-bottomed flask, dissolve the benzylic alcohol (1.0 mmol) in 10 mL of dichloromethane.

-

Add N,N-dimethylformamide (DMF) (1.0 mmol) and N-chlorosuccinimide (1.5 mmol) to the solution.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, dilute the mixture with 10 mL of dichloromethane.

-

Wash the organic layer sequentially with 10 mL of saturated sodium bicarbonate solution, 10 mL of water, and 10 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.[7]

The combination of TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) and NCS allows for the highly selective oxidation of primary alcohols to aldehydes over secondary alcohols.

Reaction Mechanisms and Workflows

Understanding the underlying mechanisms of NCS reactions is crucial for optimizing reaction conditions and predicting outcomes.

General Experimental Workflow

The following diagram illustrates a typical workflow for a chlorination reaction using NCS, from reaction setup to product isolation.

Caption: A typical experimental workflow for chlorination using NCS.

Electrophilic Aromatic Chlorination Mechanism

In the presence of an acid catalyst, NCS acts as a source of an electrophilic chlorine species (Cl⁺), which then attacks an electron-rich aromatic ring.

Caption: Electrophilic aromatic chlorination pathway with NCS.

References

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. CN101712644A - Method for preparing N-chlorosuccinimide - Google Patents [patents.google.com]

- 4. JPH09227515A - Production of n-chlorosuccinimide - Google Patents [patents.google.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

N-Chlorosuccinimide (NCS): A Technical Guide to its Application as a Mild Oxidizing Agent in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

N-Chlorosuccinimide (NCS) has emerged as an indispensable reagent in modern organic synthesis, valued for its dual role as both a potent chlorinating agent and a mild, selective oxidant.[1][2][3] Its solid, easy-to-handle nature makes it a convenient alternative to gaseous reagents.[4] This technical guide provides an in-depth exploration of NCS's applications as a mild oxidizing agent, with a focus on the oxidation of alcohols and sulfur compounds—transformations critical in the synthesis of pharmaceuticals and fine chemicals.[1][2] We will cover reaction mechanisms, detailed experimental protocols, and quantitative data to support its practical application in a laboratory setting.

Core Principles of NCS Reactivity in Oxidation

N-Chlorosuccinimide's utility stems from its N-Cl bond, which allows it to serve as a source of electrophilic chlorine ("Cl+"). In oxidation reactions, the mechanism does not typically involve the direct transfer of an oxygen atom from NCS. Instead, NCS acts as an activator, often in conjunction with a nucleophilic species like a sulfide (B99878) or an amine, to generate a reactive intermediate that facilitates the oxidation.

The primary active species can vary depending on the reaction conditions. In acidic media, protonated NCS may be the active oxidant.[5] However, in many key transformations, such as the Corey-Kim oxidation, NCS reacts with a co-reagent like dimethyl sulfide (DMS) to form a highly electrophilic intermediate, which is the true oxidizing agent.[6][7]

Key Application: Oxidation of Alcohols to Carbonyls

One of the most prominent applications of NCS as a mild oxidant is in the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[8][9] This transformation is foundational in organic synthesis, and NCS-based methods offer high yields and excellent functional group tolerance under gentle conditions.[10]

Developed by E.J. Corey and Choung Un Kim, the Corey-Kim oxidation is a highly effective method for oxidizing primary and secondary alcohols.[6][7][11] The reaction utilizes a combination of N-chlorosuccinimide and dimethyl sulfide (DMS), which form the reactive electrophilic sulfonium (B1226848) salt in situ. The addition of a mild base, typically triethylamine (B128534) (Et3N), facilitates the final elimination step to yield the carbonyl compound.[6][10]